![molecular formula C22H17FN2O3 B14358878 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide CAS No. 92974-83-9](/img/structure/B14358878.png)
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(4-Cyanophenoxy)phenoxy]-N-(2-methoxyphenyl)propanamide: This compound has a similar structure but includes a methoxy group instead of a fluorine atom.
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-chlorophenyl)propanamide: This compound features a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
Propriétés
Numéro CAS |
92974-83-9 |
|---|---|
Formule moléculaire |
C22H17FN2O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[4-(4-cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C22H17FN2O3/c1-15(22(26)25-18-4-2-3-17(23)13-18)27-19-9-11-21(12-10-19)28-20-7-5-16(14-24)6-8-20/h2-13,15H,1H3,(H,25,26) |
Clé InChI |
LDVVRKLJMOLLTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
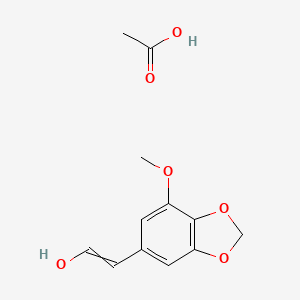

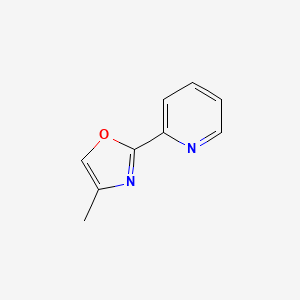
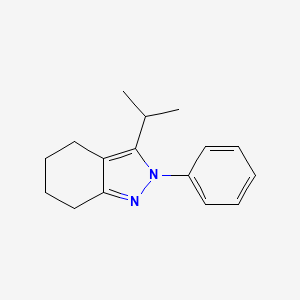

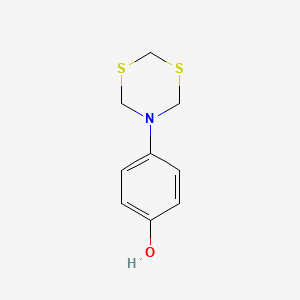
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
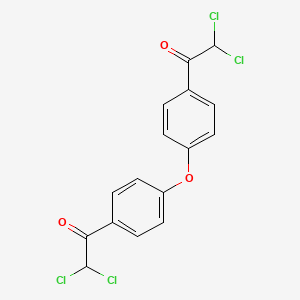
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
